![molecular formula C16H18Cl2N+ B13758613 Bis[(2-chlorophenyl)methyl]-dimethylazanium CAS No. 6333-98-8](/img/structure/B13758613.png)
Bis[(2-chlorophenyl)methyl]-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2-chlorophenyl)methyl]-dimethylazanium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorophenyl groups attached to a dimethylazanium core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]-dimethylazanium typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The process involves the continuous addition of 2-chlorobenzyl chloride and dimethylamine to a reactor, followed by the addition of a base to maintain the desired pH. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-chlorophenyl)methyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(2-chlorophenyl)methyl]-dimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Bis[(2-chlorophenyl)methyl]-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bis[(2-chlorophenyl)methyl]amine
- Bis[(2-chlorophenyl)methyl]ethylamine
- Bis[(2-chlorophenyl)methyl]propylamine
Uniqueness
Bis[(2-chlorophenyl)methyl]-dimethylazanium is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
6333-98-8 |
|---|---|
Molecular Formula |
C16H18Cl2N+ |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
bis[(2-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-7-3-5-9-15(13)17)12-14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3/q+1 |
InChI Key |
CLJWHNAIUDQRCT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


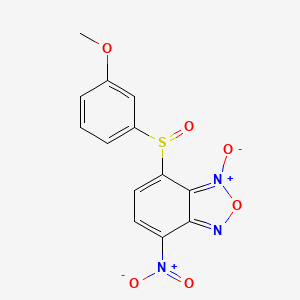
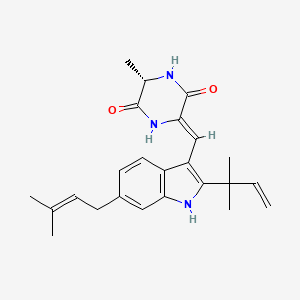
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
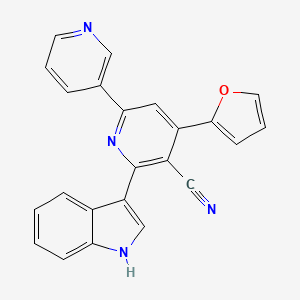
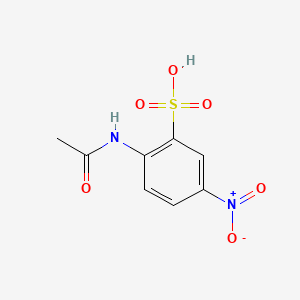
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
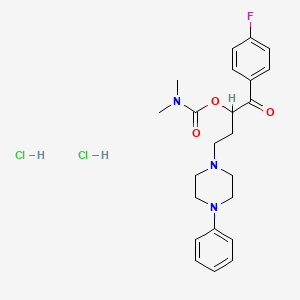
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
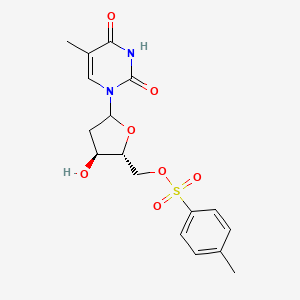
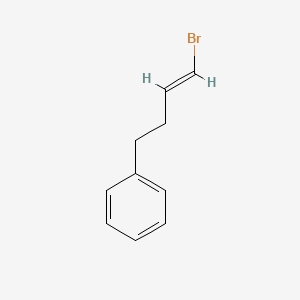
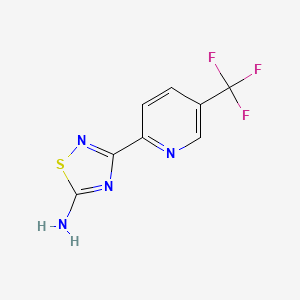
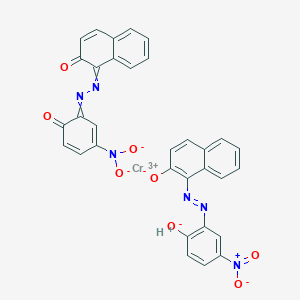
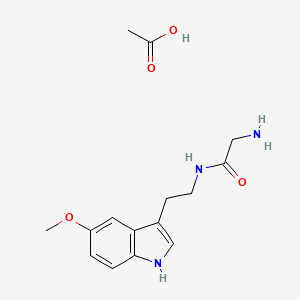
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
